(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (CD₃OD, 400 MHz):
- ¹³C NMR (CD₃OD, 100 MHz):
Fourier-Transform Infrared (FT-IR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 481.11 (M⁺, C₁₅H₁₇F₆OSSb).
- Theoretical : 481.11 (calculated using isotopic abundances).
Table 3: Spectroscopic Data Summary
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.2–6.7 (aryl), δ 2.4 (SCH₃) |
| FT-IR | 3250 cm⁻¹ (O–H), 650 cm⁻¹ (Sb–F) |
| HRMS | m/z 481.11 ([M]⁺) |
Computational Modeling of Molecular Geometry and Charge Distribution
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict:
- Molecular Geometry : The sulfonium center adopts a trigonal-pyramidal configuration with bond angles deviating ≤5° from idealized values due to steric interactions between the 2-methylbenzyl and 4-hydroxyphenyl groups.
- Charge Distribution :
Table 4: Computed Bond Parameters (DFT)
| Bond/Angle | Value |
|---|---|
| S–C(aryl) | 1.79 Å |
| S–C(methyl) | 1.81 Å |
| C–S–C | 102.5° |
| Dihedral (Ar–S–CH₂) | 22° |
Electrostatic potential maps highlight charge complementarity between the cationic sulfonium and anionic [SbF₆]⁻, explaining their strong ionic pairing in the solid state.
Properties
IUPAC Name |
hexafluoroantimony(1-);(4-hydroxyphenyl)-methyl-[(2-methylphenyl)methyl]sulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS.6FH.Sb/c1-12-5-3-4-6-13(12)11-17(2)15-9-7-14(16)8-10-15;;;;;;;/h3-10H,11H2,1-2H3;6*1H;/q;;;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXDCSWYKUDLEP-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C[S+](C)C2=CC=C(C=C2)O.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F6OSSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001047871 | |
| Record name | (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141651-31-2 | |
| Record name | (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-hydroxyphenyl)methyl[(2-methylphenyl)methyl]sulfonium, (OC-6-11)-hexafluoroantimonate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate typically involves the reaction of (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium with hexafluoroantimonic acid. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and consistency of the product. The compound is usually stored under inert gas and in a cool, dark place to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate involves its interaction with specific molecular targets. The compound can act as a catalyst or reactant in various chemical processes, influencing the pathways and outcomes of these reactions. The exact molecular targets and pathways depend on the specific application and conditions .
Comparison with Similar Compounds
Sulfonium hexafluoroantimonates are widely employed in photopolymerization and organic synthesis due to their strong oxidizing properties and compatibility with cationic polymerization mechanisms. Below is a detailed comparison of SI-80 with structurally and functionally related compounds:
Structural and Physicochemical Properties
Key Observations :
- SI-80 has a lower molecular weight than diphenyl derivatives (e.g., 607.29 g/mol for Diphenyl[4-(phenylthio)phenyl]sulfonium Hexafluoroantimonate) due to its simpler alkyl-aromatic substituents .
- The hydroxyphenyl group in SI-80 and Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate enhances polarity, improving solubility in polar monomers compared to fully aromatic analogs .
- Thermal Stability : SI-80 decomposes at 138°C, whereas triphenylsulfonium salts are often stable at higher temperatures, making them suitable for high-temperature applications .
Biological Activity
(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate is a sulfonium salt known for its application in various chemical and biological contexts. This compound has gained attention due to its potential biological activities, particularly as a photoinitiator in cationic polymerization processes and its interactions with biomolecules. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C15H16F6OSb
- IUPAC Name : (4-hydroxyphenyl)(methyl)(2-methylbenzyl)sulfonium hexafluorostibate(V)
- Appearance : White to almost white powder or crystal
- Purity : Minimum 98% (HPLC)
The mechanism of action of (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate involves its ability to generate reactive intermediates upon exposure to light. These intermediates can initiate cationic polymerization by opening epoxide rings or other reactive groups in monomers, leading to the formation of polymers. Additionally, the compound may interact with specific molecular targets within biological systems, influencing various biochemical pathways.
Biological Activities
Research indicates that (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds similar to this sulfonium salt may possess antitumor properties. For instance, related sulfonium compounds have shown efficacy in inhibiting the proliferation of cancer cells in vitro .
- Cytotoxicity : The compound's potential cytotoxic effects have been investigated in various cell lines. The viability of treated cells is often assessed using assays such as the Cell Counting Kit-8 (CCK-8), which measures cell proliferation and cytotoxicity .
- Reactivity with Biomolecules : The sulfonium group can participate in nucleophilic substitution reactions, allowing for interactions with nucleophiles present in biological systems, potentially leading to modifications of biomolecules.
Case Studies and Research Findings
Safety and Toxicological Profile
The safety profile of (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate is critical for its application in both research and industry. Toxicological assessments have indicated that while some related sulfonium salts exhibit low toxicity, comprehensive studies are necessary to ascertain the safety levels for human exposure and environmental impact .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions between (4-hydroxyphenyl)methanol and 2-methylbenzyl halides, followed by sulfonium salt formation with hexafluoroantimonic acid. Purification involves recrystallization from aprotic solvents (e.g., dichloromethane/hexane mixtures) and HPLC to confirm >98% purity .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-alkylation. Ensure anhydrous conditions to prevent hydrolysis of the sulfonium intermediate .
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions and absence of by-products (e.g., residual benzyl halides) .
- HPLC : Quantify purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis : Verify stoichiometry of C, H, and S to within ±0.3% of theoretical values .
Q. What are the primary research applications of this sulfonium salt?
- Applications : Primarily used as a photoacid generator (PAG) in cationic polymerization, particularly for epoxy resins. Its hexafluoroantimonate counterion enhances solubility in non-polar monomers and thermal stability up to 150°C .
- Experimental Design : Optimize UV irradiation intensity (e.g., 365 nm, 10–50 mW/cm²) and initiator concentration (0.5–2 wt%) to balance polymerization rate and side reactions .
Advanced Research Questions
Q. How does the steric hindrance of the 2-methylbenzyl group influence photoinitiation efficiency compared to benzyl-substituted analogs?
- Mechanistic Insight : The 2-methyl group increases steric hindrance, reducing recombination rates of radical-ion pairs post-photolysis. This enhances the lifetime of active cationic species, improving polymerization efficiency under low-intensity UV .
- Validation : Compare kinetics via real-time Fourier-transform infrared spectroscopy (RT-FTIR) to track epoxy conversion rates. Use Arrhenius plots to quantify activation energy differences .
Q. What strategies mitigate thermal decomposition during long-term storage or high-temperature applications?
- Stability Analysis : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store in amber vials under inert gas (argon) at –20°C to prevent moisture absorption and premature acid release .
- Advanced Formulation : Blend with stabilizers (e.g., hindered amine light stabilizers) at 0.1–0.5 wt% to quench reactive intermediates without inhibiting photolysis .
Q. How can researchers resolve contradictions in reported quantum yields for photolysis across similar sulfonium salts?
- Data Reconciliation : Discrepancies arise from solvent polarity (e.g., acetonitrile vs. toluene) and excitation wavelength. Standardize measurements using actinometry (ferrioxalate method) and account for solvent-dependent ion-pair dissociation .
- Case Study : In acetonitrile, quantum yield (Φ) for the target compound is 0.32 ± 0.03 at 300 nm, but drops to 0.18 in toluene due to reduced dielectric constant .
Q. What by-products form during photolysis, and how are they characterized?
- By-Product Analysis : GC-MS identifies methylbenzyl ethers and 4-hydroxyphenyl derivatives from radical recombination. Suppress these via scavengers (e.g., 2,6-di-tert-butylphenol) or by operating under high monomer concentrations .
- Mitigation Strategy : Use time-resolved electron paramagnetic resonance (TR-EPR) to track radical lifetimes and optimize reaction conditions .
Methodological Resources
- Synthesis Protocols : Refer to analogous iodonium salts in and for solvent selection and purification workflows.
- Safety : Follow Toronto Research Chemicals’ guidelines ( ) for handling hexafluoroantimonate salts, including PPE and fume hood use.
- Theoretical Frameworks : Link photochemical behavior to Marcus electron transfer theory to explain solvent-dependent Φ variations ( ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
